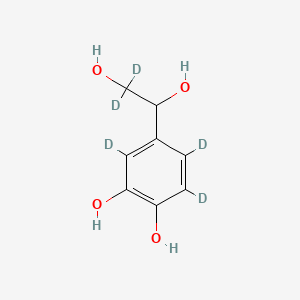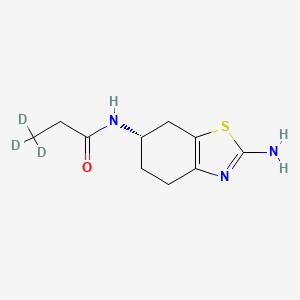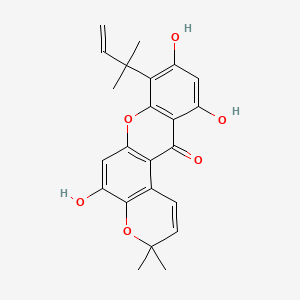
Cudraxanthone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cudraxanthone B is a natural product found in Maclura tricuspidata . It has a molecular formula of C23H22O6 .
Molecular Structure Analysis
The molecular structure of this compound includes a molecular weight of 394.4 g/mol . The IUPAC name is 5,9,11-trihydroxy-3,3-dimethyl-8-(2-methylbut-3-en-2-yl)pyrano[3,2-a]xanthen-12-one .Physical and Chemical Properties Analysis
This compound has a molecular weight of 394.4 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 2 . Its exact mass is 394.14163842 g/mol .Scientific Research Applications
Neuroinflammatory Inhibition : Cudraxanthone B, along with other xanthones from Cudrania tricuspidata, shows promise in inhibiting neuroinflammation. This is particularly significant in the context of neurodegenerative diseases, where neuroinflammation is a critical factor (Yoon et al., 2016).
Anticancer Properties : In oral cancer cells, cudraxanthone H (a related compound) has been shown to induce apoptosis and inhibit growth, suggesting its potential as a chemotherapeutic agent. It acts via NF-κB and PIN1 pathways, which are crucial in cancer cell proliferation and survival (Lee et al., 2015).
Antifungal Activity : Compounds from Cudrania cochinchinensis, including cudraxanthone S, demonstrate antifungal activities against various species, highlighting the potential use of cudraxanthones in treating fungal infections (Fukai et al., 2003).
Pharmacokinetics in Rats : A study focusing on cudratricusxanthone B (another xanthone from Cudrania tricuspidata) provided insights into its pharmacokinetics in rats, which is crucial for understanding how these compounds might be used in therapeutic settings (Pi et al., 2010).
Anticoagulant and Antiplatelet Effects : Cudratricusxanthone A has been studied for its anticoagulant and antiplatelet activities, indicating potential applications in preventing thrombosis and treating related cardiovascular disorders (Yoo et al., 2014).
Antibacterial Properties : Xanthones isolated from Cudrania tricuspidata, including this compound, have shown significant antibacterial effects against pathogenic microorganisms, suggesting their potential use in treating bacterial infections (Kim et al., 2008).
Mechanism of Action
Target of Action
Cudraxanthone B primarily targets platelets, specifically the αIIbβ3 receptors on the platelet surface . These receptors play a crucial role in platelet aggregation, a process that is essential for the maintenance of hemostasis but can also cause thrombosis .
Mode of Action
This compound interacts with its targets by suppressing collagen-induced human platelet aggregation . It inhibits the mobilization of intracellular calcium ions ([Ca 2+] i), fibrinogen binding, fibronectin adhesion, and clot retraction . This interaction results in the suppression of human platelet activation and thrombus formation .
Biochemical Pathways
The action of this compound affects several biochemical pathways. When platelets are activated, phospholipase Cγ 2 hydrolyzes phosphatidylinositol 4,5-bisphosphate into inositol 1,4,5-trisphosphate (IP 3) and diacylglycerol . IP 3 mediated calcium mobilization activates calcium/calmodulin-dependent Myosin light-chain kinase and phosphorylates Myosin light-chain affecting granule release . These signaling cascades are called “inside-out signaling” and facilitate interaction with plasma adhesive molecules (i.e., fibrinogen, fibronectin, vitronectin) and glycoprotein IIb/IIIa . After interaction between adhesive molecules with αIIbβ3, “outside-in signaling” is subsequently processed to promote platelet aggregation affecting thrombus formation .
Pharmacokinetics
These properties are critical for understanding the bioavailability of the compound and its potential as a therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of collagen-induced human platelet aggregation, inhibition of intracellular calcium ion mobilization, reduction in fibrinogen binding, decrease in fibronectin adhesion, and inhibition of clot retraction . These effects suggest that this compound has the potential to prevent platelet-induced thrombosis .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Cudraxanthone B has been found to have an effect on human platelets . It interacts with various biomolecules, including calcium, fibrinogen, and fibronectin . The compound inhibits calcium mobilization, fibrinogen binding, fibronectin adhesion, and clot retraction .
Cellular Effects
This compound influences cell function by suppressing collagen-induced human platelet aggregation . It also affects cell signaling pathways, specifically those involving calcium .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of calcium mobilization, αIIbβ3 activation, and clot retraction . This suggests that it may prevent platelet-induced thrombosis .
Temporal Effects in Laboratory Settings
It has been observed to suppress human platelet aggregation without cytotoxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to platelet activation and thrombus formation .
Properties
IUPAC Name |
5,9,11-trihydroxy-3,3-dimethyl-8-(2-methylbut-3-en-2-yl)pyrano[3,2-a]xanthen-12-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-6-22(2,3)18-13(25)9-12(24)17-19(27)16-11-7-8-23(4,5)29-20(11)14(26)10-15(16)28-21(17)18/h6-10,24-26H,1H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKVKWVNUSOTKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=CC3=C2C(=O)C4=C(O3)C(=C(C=C4O)O)C(C)(C)C=C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What biological activities have been reported for Cudraxanthone B?
A1: Research indicates that this compound exhibits antibacterial activity. In a study examining the compound's efficacy against various pathogenic microorganisms, this compound demonstrated significant antibacterial effects in disk diffusion assays [].
Q2: What other compounds have been isolated alongside this compound from Cudrania tricuspidata?
A2: Several other prenylated xanthones have been isolated from Cudrania tricuspidata along with this compound. These include Isocudraxanthone K, Cudraxanthone H, Cudratricusxanthone A, Cudraxanthone L, and Macluraxanthone B []. Additionally, studies have also identified Gerontoxanthone A, Cudraflavone B, Gericudranin E, Cudraxanthone C, and Euchrestaflavanone C within the plant's root bark [].
Q3: Have any studies investigated the potential hepatoprotective properties of compounds extracted from Cudrania tricuspidata?
A3: Yes, research has explored the hepatoprotective potential of compounds found in Cudrania tricuspidata. Notably, Cudraflavone B and Gericudranin E, isolated alongside this compound, exhibited significant hepatoprotective effects against tacrine-induced cytotoxicity in Hep G2 cells [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



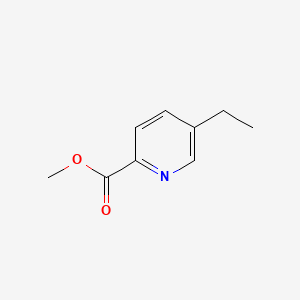
![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)
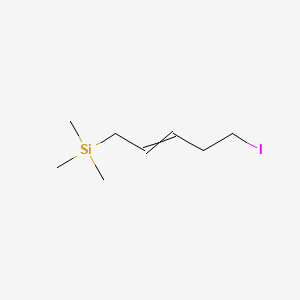
![acetic acid;(2R)-2-amino-3-[[(2R)-3-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-oxopropyl]disulfanyl]propanoic acid](/img/structure/B563071.png)
![6-(Methoxymethoxy)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B563072.png)
